![molecular formula C18H16S2Si B12829042 Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)
Bis(benzo[b]thiophen-3-yl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(benzo[b]thiophen-3-yl)dimethylsilane: is an organosilicon compound featuring two benzo[b]thiophene groups attached to a dimethylsilane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzo[b]thiophen-3-yl)dimethylsilane typically involves the reaction of benzo[b]thiophene derivatives with dimethylchlorosilane. One common method is the palladium-catalyzed coupling reaction, where 2-iodobenzo[b]thiophene reacts with dimethylchlorosilane in the presence of a palladium catalyst and a base . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
Bis(benzo[b]thiophen-3-yl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moieties can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzo[b]thiophene rings, leading to the formation of dihydrobenzo[b]thiophenes.
Substitution: The silicon center can undergo nucleophilic substitution reactions, where the dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene rings can yield sulfoxides or sulfones, while reduction can produce dihydrobenzo[b]thiophenes.
科学的研究の応用
Bis(benzo[b]thiophen-3-yl)dimethylsilane has several scientific research applications:
Organic Electronics: This compound is used in the development of organic thin-film transistors (OTFTs) due to its semiconducting properties.
Materials Science: It is investigated for its potential use in creating novel materials with unique electronic and optical properties.
Chemical Sensors: The compound’s ability to interact with various analytes makes it a candidate for use in chemical sensors.
Pharmaceutical Research:
作用機序
The mechanism of action of bis(benzo[b]thiophen-3-yl)dimethylsilane in its various applications is largely dependent on its electronic structure. In organic electronics, the compound’s ability to facilitate charge transport is crucial. The benzo[b]thiophene moieties provide a conjugated system that allows for efficient electron delocalization, while the dimethylsilane core offers structural stability and flexibility.
類似化合物との比較
Similar Compounds
Benzo[b]thiophene: A simpler analog with similar electronic properties but lacking the silicon core.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): Another fused thiophene system with applications in organic electronics.
Bis(benzo[b]thiophen-3-yl)ethene: A structurally related compound with photochromic properties.
Uniqueness
Bis(benzo[b]thiophen-3-yl)dimethylsilane is unique due to the presence of the dimethylsilane core, which imparts distinct chemical and physical properties. This silicon center enhances the compound’s stability and modifies its electronic characteristics, making it a valuable component in advanced materials and electronic devices.
特性
分子式 |
C18H16S2Si |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
bis(1-benzothiophen-3-yl)-dimethylsilane |
InChI |
InChI=1S/C18H16S2Si/c1-21(2,17-11-19-15-9-5-3-7-13(15)17)18-12-20-16-10-6-4-8-14(16)18/h3-12H,1-2H3 |
InChIキー |
NURRJWUOHXTEFM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CSC2=CC=CC=C21)C3=CSC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



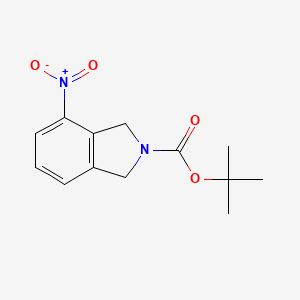
![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)
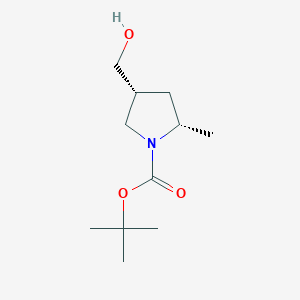
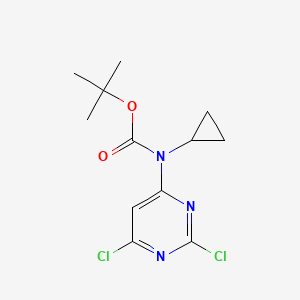

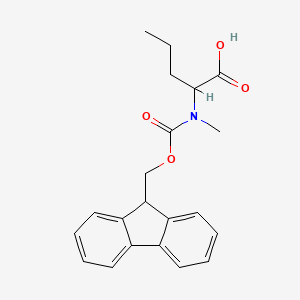
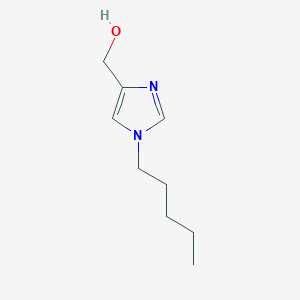


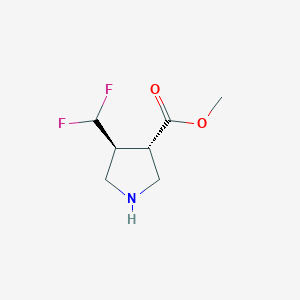

![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)

